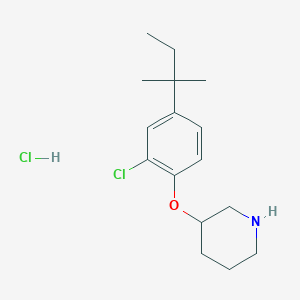
2-Chlor-4-methylphenyl-3-piperidinylmethyletherhydrochlorid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-methylphenyl 3-piperidinylmethyl ether hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methylphenyl 3-piperidinylmethyl ether hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-methylphenol and 3-piperidinylmethanol.
Ether Formation: The phenol group of 2-chloro-4-methylphenol reacts with the hydroxyl group of 3-piperidinylmethanol under basic conditions to form the ether linkage.
Hydrochloride Formation: The resulting ether is then treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-4-methylphenyl 3-piperidinylmethyl ether hydrochloride may involve:
Batch Processing: This method involves the stepwise addition of reactants in a controlled environment, ensuring high purity and yield.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, which can be more efficient and scalable for large-scale manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-methylphenyl 3-piperidinylmethyl ether hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-methylphenyl 3-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to certain receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-methylphenol: A precursor in the synthesis of the compound.
3-Piperidinylmethanol: Another precursor used in the synthesis.
4-Methylphenyl 3-piperidinylmethyl ether: A structurally similar compound without the chlorine atom.
Uniqueness
2-Chloro-4-methylphenyl 3-piperidinylmethyl ether hydrochloride is unique due to the presence of both the chlorine atom and the piperidinylmethyl ether linkage, which confer specific chemical properties and potential biological activities not found in its analogs.
Eigenschaften
IUPAC Name |
3-[(2-chloro-4-methylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-10-4-5-13(12(14)7-10)16-9-11-3-2-6-15-8-11;/h4-5,7,11,15H,2-3,6,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPISOSFBBICSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CCCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424549.png)
![Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424555.png)
![2-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424556.png)
![2-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424558.png)
![4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424559.png)
![4-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424560.png)
![2-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424561.png)
![4-((3-Chloro-[1,1'-biphenyl]-4-yl)oxy)piperidine hydrochloride](/img/structure/B1424563.png)
![3-Chloro[1,1'-biphenyl]-4-yl 3-piperidinylmethyl ether hydrochloride](/img/structure/B1424564.png)
![4-[2-Chloro-4-(tert-pentyl)phenoxy]piperidine hydrochloride](/img/structure/B1424566.png)

![Methyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424568.png)
![Methyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424569.png)
![2-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424572.png)
